4-(2-Acetoxyacetyl)phenyl acetate
Overview
Description
The compound 4-(2-Acetoxyacetyl)phenyl acetate is a chemical entity that can be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar acetoxy-containing compounds and their synthesis, which can be informative for understanding the synthesis and properties of 4-(2-Acetoxyacetyl)phenyl acetate.
Synthesis Analysis
The synthesis of compounds related to 4-(2-Acetoxyacetyl)phenyl acetate involves multiple steps, including esterification, epoxidation, and mesylation. For instance, the synthesis of 4-Acetoxy-2-propyltetrahydrothiophene was achieved from 1-hepten-4-ol through a three-step route, which included the formation of an acetoxylated cyclic product via an intramolecular transesterification mechanism . Similarly, the synthesis of related compounds such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate and 4-(3-(4-acetoxyphenyl)propanoyl)-5-hydroxy-1,3-phenylene diacetate involved esterification reactions with acetic anhydride . These methods could potentially be adapted for the synthesis of 4-(2-Acetoxyacetyl)phenyl acetate.
Molecular Structure Analysis
The molecular structure of acetoxy-containing compounds is characterized by the presence of ester groups and potential for intramolecular interactions. For example, the compound 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate exhibits a three-dimensional framework with intramolecular O···O interactions and forms dimers through classic cyclic R22(9) C-H···O hydrogen bonding interactions . These structural features are crucial as they can influence the physical and chemical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of acetoxy-containing compounds can involve various interactions and bond formations. The presence of ester groups can lead to reactions such as transesterification, as seen in the synthesis of 4-Acetoxy-2-propyltetrahydrothiophene . Additionally, the presence of hydrogen bonding interactions, as observed in the supramolecular architectures of related compounds, suggests that 4-(2-Acetoxyacetyl)phenyl acetate may also engage in similar interactions that can affect its reactivity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2-Acetoxyacetyl)phenyl acetate are not directly discussed in the provided papers, we can infer that the compound may exhibit properties similar to those of related acetoxy-containing compounds. These properties include solubility in organic solvents, potential for hydrogen bonding, and reactivity towards nucleophiles due to the presence of ester groups. The molecular conformation and stability of such compounds are often influenced by intramolecular and intermolecular interactions, which can be crucial for their application in various fields, including pharmaceuticals .
Scientific Research Applications
Biomedical Applications
4-(2-Acetoxyacetyl)phenyl acetate and its derivatives have been explored for various biomedical applications, primarily due to their influence on biological processes.
Cancer Research : Compounds similar to 4-(2-Acetoxyacetyl)phenyl acetate, such as N-(4-Hydroxyphenyl)retinamide, have shown potential in cancer prevention. N-(4-Hydroxyphenyl)retinamide was found to be an effective agent for inhibiting the development of breast cancer induced in rats, making it a superior agent for breast cancer prevention due to its lower toxicity compared to retinyl acetate (Moon et al., 1979).
Neuroprotective Effects : Sodium 4-Phenylbutyrate, a related compound, demonstrated neuroprotective effects against cerebral ischemic injury. It was shown to protect against cerebral ischemia through inhibition of endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, indicating potential applications in stroke treatment (Qi et al., 2004).
Metabolic Studies : In metabolic research, acetate and its derivatives are used to understand intrahepatic metabolic processes. For instance, [2-14C]acetate was infused into subjects to examine the metabolism of acetate, providing insights into hepatic Krebs cycle activity and gluconeogenesis (Schumann et al., 1991).
Lipid Synthesis and Regulation : Research has highlighted the use of acetoacetate derivatives in studying lipid synthesis and regulation. For example, acetoacetyl-CoA synthetase activity, which is highly regulated by modulators affecting cholesterol synthesis, was studied using acetoacetate. This research provides a connection between the regulation of acetoacetyl-CoA synthetase activity and the utilization of acetoacetate for lipogenesis and cholesterogenesis (Bergstrom et al., 1984).
Analgesic Properties : The acetoacetate fraction of certain plant seeds has shown significant anti-nociceptive activity, indicating potential analgesic properties. Compounds isolated from this fraction, like certain lignans, have demonstrated notable anti-inflammatory activities, suggesting their role in pain management (Zheng et al., 2009).
Diuretic Agents : Compounds related to acetoxyacetyl phenyl acetate have been synthesized and tested for their diuretic properties. For instance, (diacylvinylaryloxy)acetic acids exhibit high diuretic activity in animal models, indicating their potential application in managing conditions associated with fluid retention (Bicking et al., 1976).
Safety And Hazards
“4-(2-Acetoxyacetyl)phenyl acetate” is not for human or veterinary use . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
properties
IUPAC Name |
[2-(4-acetyloxyphenyl)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-8(13)16-7-12(15)10-3-5-11(6-4-10)17-9(2)14/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKCTFMRDCXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195315 | |
Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyacetyl)phenyl acetate | |
CAS RN |
42528-99-4 | |
Record name | 2-(Acetyloxy)-1-[4-(acetyloxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42528-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042528994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Acetoxyacetyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-acetoxyacetyl)phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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